3-[(1,3-thiazol-2-yloxy)methyl]piperidine
Description
Properties
IUPAC Name |
2-(piperidin-3-ylmethoxy)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-2-8(6-10-3-1)7-12-9-11-4-5-13-9/h4-5,8,10H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWVMUDHEJMPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
This method leverages the nucleophilic displacement of a chloride leaving group by thiazol-2-ol. The synthesis begins with the preparation of thiazol-2-ol through oxidation of 2-mercaptothiazole using hydrogen peroxide in acetic acid. Concurrently, (chloromethyl)piperidine is synthesized by treating piperidine with chloromethyl methyl ether under acidic conditions.
The coupling reaction proceeds in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate as a base to deprotonate thiazol-2-ol. The reaction yield typically ranges from 65% to 75%, with purification via silica gel chromatography (ethyl acetate/hexane, 1:3).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Reaction Time | 12 hours |
| Base | K2CO3 |
| Solvent | DMF |
| Yield | 65–75% |
Mitsunobu Reaction for Ether Formation
Optimized Protocol
The Mitsunobu reaction offers a robust alternative for forming the ether linkage. Here, thiazol-2-ol reacts with (hydroxymethyl)piperidine in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF). This method avoids harsh bases and achieves higher regioselectivity.
After 6 hours at 0°C to room temperature, the crude product is purified via flash chromatography, yielding 80–85% of the target compound. Notably, this method requires strict anhydrous conditions to prevent side reactions.
Key Data:
| Parameter | Value |
|---|---|
| Reagents | DEAD, PPh3 |
| Solvent | THF |
| Temperature | 0°C → RT |
| Yield | 80–85% |
Palladium-Catalyzed C–O Coupling
Catalytic System and Substrates
Adapting methodologies from related thiazole-ether syntheses, this route employs a palladium catalyst to couple thiazol-2-yl boronic acid with (bromomethyl)piperidine. Using Pd(OAc)2 as the catalyst and XPhos as the ligand, the reaction proceeds in toluene/water (3:1) at 100°C for 8 hours.
This method achieves moderate yields (70–75%) but excels in scalability, with minimal byproduct formation. The product is isolated via aqueous workup followed by recrystallization from ethanol.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)2 |
| Ligand | XPhos |
| Solvent | Toluene/H2O |
| Yield | 70–75% |
Ring-Closing Metathesis Approach
Thiazole Ring Construction
For a convergent synthesis, the thiazole ring is constructed in situ from a pre-functionalized piperidine derivative. Starting with 3-(prop-2-yn-1-yloxy)methylpiperidine, the thiazole ring is formed via Hantzsch thiazole synthesis using thiourea and α-bromo ketone.
The reaction is conducted in ethanol under reflux for 24 hours, yielding 60–65% of the product after column chromatography. While this method offers modularity, the lengthy reaction time and moderate yields limit its industrial appeal.
Key Data:
| Parameter | Value |
|---|---|
| Reagents | Thiourea, α-bromo ketone |
| Solvent | Ethanol |
| Reaction Time | 24 hours |
| Yield | 60–65% |
Solid-Phase Synthesis for High-Throughput Production
Polymer-Supported Strategy
To streamline purification, a Wang resin-bound piperidine derivative is reacted with thiazol-2-yloxy acetic acid using DIC/HOBt coupling. After 48 hours at room temperature, the product is cleaved from the resin using trifluoroacetic acid (TFA), yielding 85–90% purity without chromatography.
This method is ideal for generating combinatorial libraries but requires specialized equipment for resin handling.
Key Data:
| Parameter | Value |
|---|---|
| Coupling Reagents | DIC, HOBt |
| Cleavage Agent | TFA |
| Purity | 85–90% |
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-thiazol-2-yloxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3-[(1,3-thiazol-2-yloxy)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1,3-thiazol-2-yloxy)methyl]piperidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Piperidine Derivatives
*Calculated based on molecular formula C₉H₁₃N₂OS.
Thiazole-Containing Derivatives
- Thiazol-2-yloxy vs. Thiazol-4-yl Substituents : The position of the thiazole attachment significantly impacts reactivity. For example, 2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine () incorporates a thiazol-4-yl group, which may enhance steric hindrance compared to the thiazol-2-yloxy group in the target compound .
Aromatic and Electron-Withdrawing Groups
- Paroxetine Analogs: Paroxetine-related compounds () feature benzodioxol and fluorophenyl groups, which enhance serotonin reuptake inhibition.
- Sulfonyl and Halogenated Derivatives: Compounds like 3-[(4-chloro-2-isopropylphenoxy)methyl]piperidine HCl () and 3-[(phenylsulfonyl)methyl]piperidine HCl () demonstrate the impact of electron-withdrawing groups on solubility and reactivity, which could guide synthetic optimization of the target compound .
Biological Activity
3-[(1,3-thiazol-2-yloxy)methyl]piperidine is a heterocyclic compound featuring a piperidine ring substituted with a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The thiazole ring contributes unique electronic properties that enhance the compound's interaction with various biological targets.
- Molecular Formula : C₁₁H₁₄N₂OS
- Molecular Weight : 226.31 g/mol
The structural characteristics of this compound allow it to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, derivatives of thiazole and imidazole have been shown to inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole A | E. coli | 32 µg/mL |
| Thiazole B | S. aureus | 16 µg/mL |
| Thiazole C | C. albicans | 8 µg/mL |
Anti-inflammatory Effects
Thiazole derivatives, including this compound, exhibit anti-inflammatory effects by modulating key enzymes involved in inflammatory pathways, such as COX-2 and iNOS. Studies have shown that these compounds can significantly reduce the expression levels of these enzymes, leading to decreased inflammation in various models .
Table 2: Anti-inflammatory Activity
| Compound Name | Assay Type | Result |
|---|---|---|
| Thiazole D | COX-2 Inhibition | IC50 = 15 µM |
| Thiazole E | iNOS Expression | Decreased by 70% |
Antitumor Properties
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Apoptosis induction |
| H460 (Lung) | 8.2 | Cell cycle arrest |
| HCT116 (Colon) | 5.0 | Inhibition of proliferation |
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives against clinical isolates of bacteria. The results indicated that compounds structurally related to this compound displayed potent activity against resistant strains of E. coli and S. aureus.
- Anti-inflammatory Research : In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with thiazole derivatives resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating their potential as therapeutic agents in inflammatory diseases.
- Anticancer Screening : A comprehensive screening of thiazole derivatives against various cancer cell lines revealed that compounds similar to this compound exhibited selective cytotoxicity towards malignant cells while sparing normal fibroblasts.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-[(1,3-thiazol-2-yloxy)methyl]piperidine, and what are the critical reaction parameters influencing yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the thiazole ring can be functionalized via a Mitsunobu reaction between 2-mercapto-1,3-thiazole and a hydroxymethyl-piperidine derivative under catalytic conditions. Critical parameters include solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios of reagents to minimize side products like over-alkylation. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
- Data Reference : Similar compounds (e.g., 1-[(5-ethylthiophen-2-yl)sulfonyl]piperidine derivatives) achieved yields >70% using optimized Pd-catalyzed cross-coupling reactions .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Combine H/C NMR to verify piperidine and thiazole ring connectivity. Key signals include the piperidine methylene protons at δ 3.2–3.5 ppm and thiazole C-2 resonance at δ 160–165 ppm in C NMR. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 212.3 [M+H]). High-resolution LC-MS or GC-MS with internal standards ensures purity (>95%) .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Use cell-based assays targeting receptors or enzymes relevant to the compound’s hypothesized activity (e.g., acetylcholinesterase inhibition for neurological applications). For cytotoxicity, employ MTT assays on HEK-293 or HepG2 cells. Dose-response curves (1–100 µM) and positive controls (e.g., donepezil for cholinesterase) are critical for validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to scale up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Use DoE (Design of Experiments) to evaluate factors like catalyst loading (e.g., 5 mol% Pd(OAc)), solvent/base combinations (e.g., KCO in DMSO), and reaction time. Monitor enantiomeric purity via chiral HPLC if stereocenters are present. Pilot-scale trials (1–10 g) under inert atmospheres reduce decomposition .
Q. What computational strategies predict the binding affinity of this compound to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using crystal structures of target proteins (e.g., COX-2 for anti-inflammatory studies). Solvent-accessible surface area (SASA) and MM-GBSA scoring refine affinity predictions. Validate with MD simulations (100 ns) to assess binding stability .
Q. How can contradictions in reported bioactivity data across in vitro models be resolved?
- Methodological Answer : Standardize assay protocols (e.g., ATP levels for viability assays) and control for cell-line-specific metabolic variations. Cross-validate using orthogonal methods (e.g., fluorescent probes for real-time enzyme inhibition). Reproduce studies under identical conditions (e.g., pH 7.4, 37°C, 5% CO) .
Q. What structural modifications enhance the compound’s pharmacokinetic profile without compromising activity?
- Methodological Answer : Introduce hydrophilic groups (e.g., -OH or -COOH) to the piperidine ring to improve solubility. Compare logP values (calculated via ChemAxon) and metabolic stability in liver microsomes. For example, fluorination at the thiazole C-4 position reduces CYP450-mediated oxidation .
Q. What experimental designs evaluate the compound’s metabolic stability and toxicity in preclinical models?
- Methodological Answer : Use hepatic microsomal assays (human/rat) with NADPH cofactors to measure half-life (t). For toxicity, employ Ames tests (mutagenicity) and zebrafish embryo models (developmental toxicity). Dose-ranging studies (1–50 mg/kg) in rodents assess acute/chronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
